molecular formula C19H18BrN3O2 B3300997 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide CAS No. 905680-22-0

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide

Cat. No.: B3300997
CAS No.: 905680-22-0
M. Wt: 400.3 g/mol
InChI Key: QQCUHYKGZKSWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 4-bromophenyl group and at position 2 with a 4-tert-butylbenzamide moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom, contributing to its electron-deficient nature and metabolic stability.

This compound is synthesized via amide coupling reactions, as exemplified in , where similar scaffolds employ HBTU and DIPEA as coupling agents.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2/c1-19(2,3)14-8-4-12(5-9-14)16(24)21-18-23-22-17(25-18)13-6-10-15(20)11-7-13/h4-11H,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCUHYKGZKSWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a halogenation reaction, where a phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling with Tert-Butylbenzamide: The final step involves coupling the oxadiazole derivative with tert-butylbenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The oxadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted oxadiazole derivatives, reduced or oxidized forms of the compound, and biaryl compounds resulting from coupling reactions.

Scientific Research Applications

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

Oxadiazole vs. Pyrazole
  • The 4-methoxyphenyl group (electron-donating) contrasts with the 4-bromophenyl (electron-withdrawing) in the target compound, influencing electronic distribution .
Oxadiazole vs. Thiadiazole
  • 4-tert-Butyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide (): Substituting oxygen with sulfur in the heterocycle increases polarizability and π-π stacking capacity. The fluorobenzyl group introduces steric bulk and moderate electron-withdrawing effects compared to the bromophenyl group. Thiadiazoles are often associated with enhanced antimicrobial activity due to sulfur’s electronegativity .

Substituent Variations on the Oxadiazole Ring

Compound Name Substituent at Position 5 Key Properties Reference
Target Compound 4-Bromophenyl High lipophilicity (logP ~4.2*), strong electron-withdrawing effect
D35 () Pyridin-4-yl Improved water solubility (pyridine’s basicity), potential for hydrogen bonding
5f () 4-Ethylphenyl Moderate lipophilicity (logP ~3.8*), electron-donating ethyl group
D30 () Cyclohexyl sulfanyl Increased steric hindrance, reduced aromatic interactions

*Estimated using fragment-based methods.

Key Observations:
  • Bromophenyl vs. Methoxyphenyl : The bromine atom in the target compound enhances halogen bonding with biological targets (e.g., enzymes), whereas methoxy groups (as in ) prioritize hydrophobic interactions .
  • Bromophenyl vs. Pyridinyl : Pyridine’s nitrogen enables coordination with metal ions or acidic residues, a feature absent in the bromophenyl group .

Benzamide Substituent Modifications

Compound Name Benzamide Substituent Impact on Properties Reference
Target Compound 4-tert-Butyl High lipophilicity, steric shielding of the amide bond
D35 () 4-Methyl Reduced steric bulk, moderate lipophilicity (logP ~3.5*)
Compound 4-Chloro Electron-withdrawing, potential for halogen bonding
Compound 4-Sulfamoyl Polar functional group, enhances solubility and hydrogen-bond capacity
Key Observations:
  • tert-Butyl vs. Methyl : The tert-butyl group in the target compound significantly increases metabolic stability by shielding the amide bond from enzymatic degradation .
  • tert-Butyl vs. Sulfamoyl: Sulfamoyl groups () introduce acidity (pKa ~10–12), enabling ionic interactions absent in the non-polar tert-butyl group .

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide is a compound that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its potential as an anticancer agent and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H16BrN3OC_{15}H_{16}BrN_{3}O. The structure features a bromophenyl group and a tert-butyl substituent, contributing to its unique chemical properties. The oxadiazole ring is particularly noted for its role in various biological activities, including antimicrobial and anticancer effects.

The mechanism by which oxadiazole derivatives exert their biological effects often involves interaction with cellular targets that regulate proliferation and apoptosis. Potential mechanisms include:

  • Inhibition of Protein Kinases : Many oxadiazole derivatives act as inhibitors of specific kinases involved in cancer progression.
  • Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells through the activation of caspases.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds. The following table summarizes key features:

Compound NameStructureUnique Features
1,3,4-Oxadiazole Derivative ACHBrN3OExhibits different substituents affecting biological activity
4-Trifluoromethyl-N-(4-bromophenyl)-1,2,5-oxadiazol-3-amineCHBrFNOSimilar bromophenyl structure but different oxadiazole configuration
5-(Furan-2-yl)-1,3,4-oxadiazol-2-carboxamideCHNOContains furan instead of phenyl; different interaction profiles

This comparison illustrates how variations in substituents can influence the biological activity of oxadiazole derivatives.

Case Studies

Although specific case studies on this compound are scarce, research on related compounds provides insights into its potential applications:

  • Study on Anticancer Activity : A study demonstrated that similar oxadiazole derivatives inhibited cell proliferation in various cancer types through apoptosis induction.
  • Mechanistic Insights : Research has shown that oxadiazoles can interfere with cellular signaling pathways crucial for tumor growth and survival.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.